molecular formula C21H26N2 B3177893 N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine CAS No. 267431-79-8

N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine

Cat. No.: B3177893
CAS No.: 267431-79-8
M. Wt: 306.4 g/mol
InChI Key: XXZVZICLUJKKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a β-iminoenamine derivative, is synthesized via the reaction of 2,6-dimethylaniline with acetylacetone in acidified ethanol, forming a tautomeric structure stabilized by intramolecular hydrogen bonding and π-π interactions . Its W-shaped conformation and near-parallel alignment of benzene rings (dihedral angle: 6.58°) contribute to a supramolecular one-dimensional polymer in the crystalline state, with strong N–H···Cl hydrogen bonds and centroid–centroid π-π separations of 4.298–5.222 Å . The bulky 2,6-dimethylphenyl substituents enhance steric hindrance, influencing its reactivity and stability.

Properties

IUPAC Name

N-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZVZICLUJKKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine typically involves the reaction of 2,6-dimethylaniline with acetylacetone . The reaction conditions include heating the mixture under reflux in the presence of a suitable solvent, such as ethanol or methanol. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine involves its interaction with molecular targets and pathways within cells. The compound can form hydrogen bonds and other interactions with specific proteins and enzymes, leading to changes in their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name (CAS/ID) Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Use/Activity
N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine C₁₉H₂₂N₂ 2,6-dimethylphenyl, β-iminoenamine backbone 278.40 Research (structural studies)
4-((6-(2,6-Dimethylphenyl)quinazolin-2-yl)amino)-N-(2-methoxyethyl)benzamide (C2) C₂₆H₂₆N₄O₂ 2,6-dimethylphenyl, quinazoline core 426.51 Kinase inhibition (VEGFR2/PI3K/JNK pathways)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) C₂₃H₂₅N₃O₃ Dihydrobenzodioxin, dimethylaminomethyl 391.46 Research (unvalidated for medical use)
Metalaxyl (57837-19-1) C₁₅H₂₁NO₄ 2,6-dimethylphenyl, methoxyacetyl-DL-alanine 279.33 Fungicide (agricultural)
Benalaxyl (71626-11-4) C₁₈H₂₀NO₃ 2,6-dimethylphenyl, phenylacetyl-DL-alanine 298.36 Fungicide (agricultural)

Functional and Structural Insights

  • Backbone Diversity: The target compound features a β-iminoenamine backbone, enabling tautomerization and hydrogen bonding critical for supramolecular assembly . In contrast, metalaxyl and benalaxyl possess ester-linked alanine moieties, enhancing their mobility and bioavailability as fungicides . Quinazoline derivatives (e.g., C2) exhibit planar heterocyclic cores, facilitating kinase interactions via π-stacking .
  • Steric and Electronic Effects :

    • The 2,6-dimethylphenyl group is conserved across all compounds, providing steric bulk to resist enzymatic degradation. However, substituents on the nitrogen atom (e.g., methoxyethyl in C2 vs. methoxyacetyl in metalaxyl) dictate solubility and target specificity .
  • Biological Activity :

    • Fungicidal activity in metalaxyl/benalaxyl arises from inhibition of RNA polymerase in Oomycetes , while the target compound lacks documented pesticidal or therapeutic activity, highlighting its role in crystallography and coordination chemistry .

Biological Activity

N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine (CAS No. 267431-79-8) is a synthetic compound with potential biological activity. Its structure includes a dimethylphenyl group and an amine functionality, which suggests possible interactions with biological systems. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C21H26N2
  • Molecular Weight : 306.44 g/mol
  • Density : 984 kg/m³

Mechanisms of Biological Activity

The compound's biological activity can be attributed to its ability to interact with various cellular targets, leading to significant biochemical effects:

  • Reactive Oxygen Species (ROS) Generation : Research indicates that treatment with derivatives of 2,6-dimethylaniline (a structural component of the compound) leads to increased ROS production in cells. This suggests that N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene} may exert oxidative stress on biological systems, potentially leading to cellular damage or apoptosis .
  • Mutagenicity : Studies have shown conflicting results regarding the mutagenic potential of related compounds in bacterial systems. However, evidence suggests that the compound may induce DNA strand breaks in a dose-dependent manner through redox cycling mechanisms rather than direct DNA adduct formation .
  • Carcinogenic Potential : The International Agency for Research on Cancer (IARC) has classified 2,6-dimethylaniline as a possible carcinogen (Group 2B). Its metabolites are known to form adducts with hemoglobin and may contribute to carcinogenic processes through oxidative mechanisms .

Toxicity and Safety Profile

The toxicity profile of N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene} is largely inferred from studies on its parent compound:

  • Acute Toxicity : In animal studies, high doses of 2,6-dimethylaniline resulted in weight loss, liver enlargement, and hematological abnormalities .
  • Chronic Effects : Long-term exposure has been associated with liver neoplasms in rodent models, indicating a potential risk for carcinogenicity under prolonged exposure scenarios .

Case Studies and Research Findings

Several studies have examined the biological activity and safety of related compounds:

StudyFindings
Biyant et al. (1988)Elevated levels of 2,6-dimethylaniline-haemoglobin adducts in patients suggest environmental exposure and biotransformation to reactive metabolites .
Magnusson et al. (1971)Rats treated with high doses exhibited significant liver weight increases and hematological changes .
Lindstrom et al. (1963)Identified major urinary metabolites indicating metabolic pathways involved in detoxification .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for assessing purity, especially given the compound’s aromatic amine backbone. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to resolve substituent positions, such as the 2,6-dimethylphenyl groups and the butenylidene moiety. Cross-validation with infrared (IR) spectroscopy can confirm functional groups like C=N bonds. Reference standards for related dimethylbenzenamine derivatives (e.g., CAS 87-62-7) should be used for comparative analysis .

Q. How can researchers ensure stability during storage and handling?

  • Methodological Answer : Stability studies under varying temperatures (4°C, -20°C) and humidity levels are essential. Due to the presence of unsaturated bonds (e.g., buten-1-ylidene), oxidative degradation risks should be mitigated by storing the compound in inert atmospheres (argon or nitrogen) and using amber vials to prevent photodegradation. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are advised, as outlined for structurally similar labile compounds in safety protocols .

Advanced Research Questions

Q. How should experimental designs address contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions may arise from solvent polarity effects or steric hindrance from the 2,6-dimethylphenyl groups. Researchers should:

  • Control variables : Test reactivity in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene).
  • Steric mapping : Use computational tools (DFT calculations) to model spatial hindrance around the C=N bond.
  • Kinetic studies : Compare reaction rates with analogous compounds (e.g., unsubstituted benzenamine derivatives) to isolate steric/electronic contributions .

Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic applications?

  • Methodological Answer : Mechanistic studies require a combination of:

  • Spectroscopic trapping : Use low-temperature NMR to detect transient intermediates.
  • Isotopic labeling : Introduce ¹⁵N or ²H at the amino group to track bond cleavage/formation.
  • Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps. Cross-reference with catalytic data from structurally related enamine systems .

Q. How can researchers resolve discrepancies in reported solubility profiles across different solvents?

  • Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. A systematic approach includes:

  • Phase solubility analysis : Measure solubility in graded solvent mixtures (e.g., water-DMSO).
  • Powder X-ray diffraction (PXRD) : Identify polymorphic variations affecting solubility.
  • Purification protocols : Re-crystallize the compound using solvents with contrasting polarities (e.g., hexane vs. ethanol) and re-test solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine
Reactant of Route 2
Reactant of Route 2
N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.